
1,6-Dimethylpyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1H-pyrimidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dicarbonyl compounds with urea or thiourea in the presence of an acid catalyst can yield 1,6-dimethyl-1H-pyrimidin-2-one. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl-1H-pyrimidin-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency. Solvent-free conditions or the use of environmentally friendly solvents are often preferred to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
1,6-Dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
科学研究应用
1,6-Dimethyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-pyrimidin-2-one: Similar in structure but with different substitution patterns.
1,6-Dimethyl-1H-pyrimidin-4-one: Another isomer with a different position of the carbonyl group.
2,4-Dimethyl-1H-pyrimidin-6-one: A compound with methyl groups at different positions on the pyrimidine ring.
Uniqueness
1,6-Dimethyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 enhances its stability and makes it a valuable intermediate in various synthetic pathways .
属性
CAS 编号 |
15231-74-0 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
1,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(9)8(5)2/h3-4H,1-2H3 |
InChI 键 |
DDXRJHKOXRKZAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NC(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


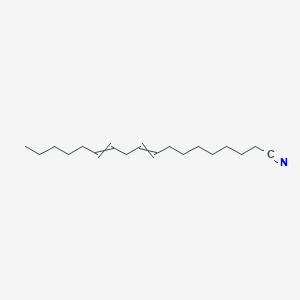
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)

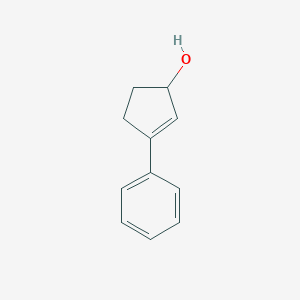
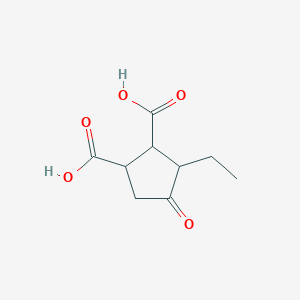
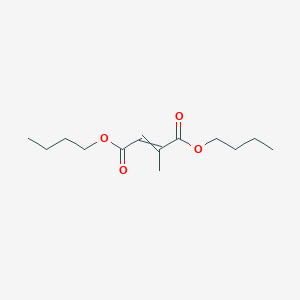
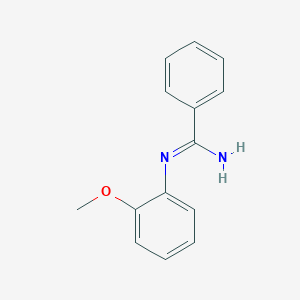
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
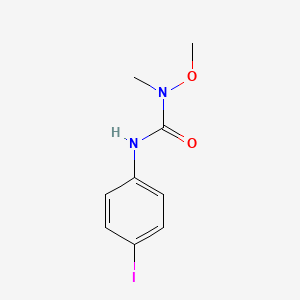




![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
